(R)-CYP3cide

Description

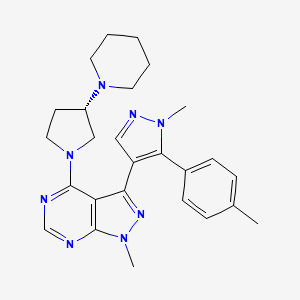

Structure

3D Structure

Propriétés

IUPAC Name |

1-methyl-3-[1-methyl-5-(4-methylphenyl)pyrazol-4-yl]-4-[(3S)-3-piperidin-1-ylpyrrolidin-1-yl]pyrazolo[3,4-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32N8/c1-18-7-9-19(10-8-18)24-21(15-29-31(24)2)23-22-25(32(3)30-23)27-17-28-26(22)34-14-11-20(16-34)33-12-5-4-6-13-33/h7-10,15,17,20H,4-6,11-14,16H2,1-3H3/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDWIMDKOXZZYHH-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(C=NN2C)C3=NN(C4=C3C(=NC=N4)N5CCC(C5)N6CCCCC6)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C2=C(C=NN2C)C3=NN(C4=C3C(=NC=N4)N5CC[C@@H](C5)N6CCCCC6)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32N8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60747404 | |

| Record name | 1-Methyl-3-[1-methyl-5-(4-methylphenyl)-1H-pyrazol-4-yl]-4-[(3S)-3-(piperidin-1-yl)pyrrolidin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1390637-82-7 | |

| Record name | 1-Methyl-3-(1-methyl-5-(4-methylphenyl)-1H-pyrazol-4-yl)-4-((3S)-3-piperidin-1-ylpyrrolidin-1-yl)-1H-pyrazolo(3,4-d)pyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1390637827 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methyl-3-[1-methyl-5-(4-methylphenyl)-1H-pyrazol-4-yl]-4-[(3S)-3-(piperidin-1-yl)pyrrolidin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PF-04981517 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZRD2TT3Y1T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(R)-CYP3cide mechanism of action on CYP3A4

An In-depth Technical Guide on the Mechanism of Action of (R)-CYP3cide on CYP3A4

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as PF-4981517, is a potent and highly selective time-dependent inhibitor of cytochrome P450 3A4 (CYP3A4). Its mechanism of action is characterized as mechanism-based inactivation, where the compound is metabolically activated by CYP3A4 to a reactive intermediate that covalently binds to the enzyme, leading to its irreversible inactivation. This high selectivity for CYP3A4 over other CYP3A isoforms, such as CYP3A5 and CYP3A7, makes this compound an invaluable in vitro tool for delineating the relative contributions of CYP3A4 and CYP3A5 to the metabolism of drug candidates. This guide provides a comprehensive overview of the mechanism of action of this compound, including its inhibition kinetics, experimental protocols for its characterization, and its application in drug metabolism studies.

Introduction

Cytochrome P450 3A4 (CYP3A4) is a critical enzyme in drug metabolism, responsible for the oxidative biotransformation of a vast majority of clinically used drugs. Due to its significant role, understanding the potential for drug-drug interactions involving CYP3A4 is a cornerstone of drug development. The genetic polymorphism of the closely related isoform, CYP3A5, further complicates the prediction of CYP3A-mediated metabolism. Selective inhibitors are therefore essential tools for isolating the activity of individual isoforms. This compound has emerged as a superior chemical probe for this purpose due to its potent and selective mechanism-based inactivation of CYP3A4.[1][2][3][4]

Mechanism of Action

This compound acts as a time-dependent inhibitor of CYP3A4.[1][2] This means that the extent of inhibition increases with the duration of pre-incubation of the inhibitor with the enzyme in the presence of a nicotinamide adenine dinucleotide phosphate (NADPH) regenerating system. The underlying mechanism is mechanism-based inactivation, which involves the following key steps:

-

This compound binds to the active site of CYP3A4.

-

The CYP3A4 enzyme catalyzes the metabolic activation of this compound. This process is dependent on the presence of NADPH and the catalytic activity of CYP3A4.

-

A reactive metabolite is formed. This transient species is highly reactive.

-

The reactive metabolite covalently binds to a component of the CYP3A4 enzyme. This covalent adduction can be to the heme prosthetic group or the apoprotein.

-

The covalent modification leads to the irreversible inactivation of the enzyme. The catalytic activity of the modified CYP3A4 is permanently lost.

The inactivation of CYP3A4 by this compound is highly efficient, as indicated by a low partition ratio, which approaches unity.[2][3] A partition ratio close to one signifies that for nearly every molecule of this compound that is metabolized, one enzyme molecule is inactivated.

Caption: Mechanism of this compound action on CYP3A4.

Quantitative Data

The inhibitory potency and selectivity of this compound have been extensively characterized. The following tables summarize the key quantitative data.

Table 1: IC50 Values of this compound for CYP3A Isoforms

| CYP Isoform | Substrate | IC50 (µM) | Reference |

| CYP3A4 | Midazolam | 0.03 | [1] |

| CYP3A5 | Midazolam | 17 | [1] |

| CYP3A7 | Midazolam | 71 | [1] |

| CYP3A4 | Dibenzylfluorescein (DBF) | 0.273 | [5] |

| CYP3A5 | Dibenzylfluorescein (DBF) | 27.0 | [5] |

| CYP3A7 | Dibenzylfluorescein (DBF) | 55.7 | [5] |

| CYP3A4 | Luciferin-PPXE | 0.0960 | [5] |

| CYP3A5 | Luciferin-PPXE | 4.52 | [5] |

| CYP3A7 | Luciferin-PPXE | 30.4 | [5] |

Table 2: Kinetic Parameters for Time-Dependent Inhibition of CYP3A4 by this compound

| Parameter | Value | Enzyme Source | Reference |

| kinact | 1.6 min-1 | Human Liver Microsomes (CYP3A53/3) | [2][3] |

| KI | 420 - 480 nM | Human Liver Microsomes (CYP3A53/3) | [2][3] |

| kinact/KI | 3300 - 3800 mL·min-1·µmol-1 | Human Liver Microsomes (CYP3A53/3) | [2][3] |

| Partition Ratio | ~1 | Recombinant CYP3A4 | [2][3] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's effects. The following are protocols for key experiments.

IC50 Determination (Direct Inhibition)

This experiment determines the concentration of this compound required to inhibit 50% of CYP3A4 activity without pre-incubation.

Caption: Workflow for IC50 determination.

Methodology:

-

Incubation mixtures are prepared containing human liver microsomes (HLM) or recombinant CYP3A4, buffer, and a range of this compound concentrations (e.g., 0, 0.32, 1, 3.2, 10, 32, and 100 µM).[2]

-

A probe substrate for CYP3A4 (e.g., midazolam or testosterone) is added to the mixture.

-

The reaction is initiated by the addition of an NADPH-regenerating system.

-

The mixture is incubated at 37°C for a defined period, ensuring linear metabolite formation.

-

The reaction is terminated by adding a quenching solution, such as acetonitrile, which may contain an internal standard for analytical purposes.

-

The samples are then processed (e.g., centrifuged) and the supernatant is analyzed by a validated analytical method, such as LC-MS/MS, to quantify the formation of the metabolite.

-

The percentage of inhibition at each this compound concentration is calculated relative to a vehicle control. The IC50 value is then determined by fitting the data to a suitable sigmoidal dose-response model using non-linear regression analysis.[2]

Time-Dependent Inhibition (TDI) Assay (kinact and KI Determination)

This assay characterizes the time-dependent nature of the inhibition and determines the kinetic parameters of inactivation.

Caption: Workflow for TDI assay.

Methodology:

-

Primary Incubation: A mixture containing HLM or recombinant CYP3A4, buffer, and various concentrations of this compound is pre-incubated at 37°C. The reaction is initiated by adding an NADPH-regenerating system. Control incubations are performed in the absence of NADPH to assess any non-NADPH-dependent inhibition.[2][6]

-

Sampling: Aliquots are withdrawn from the primary incubation at several time points (e.g., 0, 5, 10, 20, 30 minutes).

-

Secondary Incubation: Each aliquot is immediately diluted (e.g., 20-fold) into a secondary incubation mixture containing a high concentration of a CYP3A4 probe substrate and the NADPH-regenerating system.[2] This dilution effectively stops the inactivation process by reducing the concentration of this compound.

-

The secondary incubation is carried out for a short, fixed period at 37°C to measure the remaining enzyme activity.

-

Quenching and Analysis: The secondary reaction is terminated, and the samples are analyzed for metabolite formation as described for the IC50 determination.

-

Data Analysis:

-

The natural logarithm of the percentage of remaining enzyme activity is plotted against the pre-incubation time for each concentration of this compound. The negative slope of this plot gives the observed rate of inactivation (kobs).

-

The kobs values are then plotted against the inhibitor concentrations. The maximal rate of inactivation (kinact) and the inhibitor concentration that gives half of the maximal inactivation rate (KI) are determined by fitting the data to the Michaelis-Menten equation for enzyme inactivation.[6]

-

Application in Differentiating CYP3A4 and CYP3A5 Activity

The high selectivity of this compound for CYP3A4 makes it a powerful tool to distinguish between the metabolic contributions of CYP3A4 and CYP3A5 in human liver microsomes.

Experimental Design:

-

Select a panel of human liver microsomes from donors with different CYP3A5 genotypes (e.g., CYP3A51/1 expressers and CYP3A53/3 non-expressers).

-

Incubate the microsomes with a test compound in the presence and absence of this compound at a concentration and pre-incubation time sufficient to completely inhibit CYP3A4 activity (e.g., 1.3 µM for 10 minutes).[2]

-

Measure the rate of metabolism of the test compound.

-

The remaining metabolic activity in the presence of this compound can be attributed to CYP3A5 and other potential enzymes. By comparing the results from CYP3A5 expressers and non-expressers, the specific contribution of CYP3A5 can be estimated.[7]

Caption: Delineating CYP3A4 vs. CYP3A5 activity.

Conclusion

This compound is a well-characterized and indispensable tool for in vitro drug metabolism studies. Its potent, selective, and mechanism-based inactivation of CYP3A4 allows for the precise dissection of the roles of CYP3A4 and CYP3A5 in the clearance of new chemical entities. The data and protocols presented in this guide provide a framework for the effective utilization of this compound in drug discovery and development, ultimately leading to a better prediction of clinical drug-drug interactions and pharmacokinetic variability.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. courses.washington.edu [courses.washington.edu]

- 3. Selective mechanism-based inactivation of CYP3A4 by CYP3cide (PF-04981517) and its utility as an in vitro tool for delineating the relative roles of CYP3A4 versus CYP3A5 in the metabolism of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Comparison of the CYP3A Selective Inhibitors CYP3cide, Clobetasol, and Azamulin for Their Potential to Distinguish CYP3A7 Activity in the Presence of CYP3A4/5 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Review of CYP-Mediated Drug Interactions: Mechanisms and In Vitro Drug-Drug Interaction Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Relative contributions of cytochrome CYP3A4 versus CYP3A5 for CYP3A-cleared drugs assessed in vitro using a CYP3A4-selective inactivator (CYP3cide) - PubMed [pubmed.ncbi.nlm.nih.gov]

(R)-CYP3cide: A Technical Guide to its Application in Drug Metabolism Studies

For Researchers, Scientists, and Drug Development Professionals

(R)-CYP3cide, more commonly referred to in scientific literature as CYP3cide (PF-4981517), has emerged as an indispensable tool in the field of drug metabolism. This technical guide provides an in-depth overview of its core applications, mechanism of action, and detailed protocols for its use in experimental settings.

CYP3cide is a potent, selective, and time-dependent inhibitor of cytochrome P450 3A4 (CYP3A4), one of the most important enzymes involved in the metabolism of a vast number of therapeutic drugs.[1][2][3] Its high selectivity for CYP3A4 over other CYP isoforms, particularly CYP3A5, makes it an invaluable chemical probe for delineating the specific contribution of these two closely related enzymes to a drug's metabolism.[1][2][4] This is of particular importance given the genetic polymorphism of CYP3A5, which can lead to significant interindividual differences in drug clearance and response.

Mechanism of Action

CYP3cide acts as a mechanism-based inactivator of CYP3A4.[5] This means that it is a substrate for the enzyme and is converted to a reactive metabolite that covalently binds to the enzyme, leading to its irreversible inactivation.[6][7] This time-dependent inactivation is characterized by its requirement for NADPH and is a key feature that distinguishes it from reversible inhibitors.[7] The inactivation of CYP3A4 by CYP3cide is highly efficient, with a partition ratio approaching unity, indicating that nearly every molecule of CYP3cide that is metabolized by CYP3A4 leads to an inactivation event.[2]

Quantitative Data: Inhibitory Potency and Selectivity

The selectivity of CYP3cide for CYP3A4 is evident from its inhibitory constants (IC50 and Kі) against various CYP isoforms. The following tables summarize the available quantitative data.

Table 1: IC50 Values of CYP3cide for Inhibition of CYP Isoform Activity

| CYP Isoform | Probe Substrate | IC50 (µM) | Reference |

| CYP3A4 | Midazolam | 0.03 | [1][8] |

| CYP3A4 | Testosterone | ~0.16-1.4 | [8] |

| CYP3A4 | Luciferin-PPXE | 0.0378 | |

| CYP3A4 | Dibenzylfluorescein (DBF) | 0.0665 | |

| CYP3A5 | Midazolam | 17 | [1][8] |

| CYP3A5 | Luciferin-PPXE | 1.94 | |

| CYP3A5 | Dibenzylfluorescein (DBF) | 27.0 | |

| CYP3A7 | Midazolam | 71 | [1] |

| CYP3A7 | Luciferin-PPXE | 30.4 | |

| CYP3A7 | Dibenzylfluorescein (DBF) | 55.7 |

Table 2: Kinetic Parameters for Time-Dependent Inactivation of CYP3A4 by CYP3cide

| Parameter | Value | Experimental System | Reference |

| k_inact (min⁻¹) | 1.6 | Human Liver Microsomes (CYP3A53/3) | [2] |

| K_I (µM) | 0.42-0.48 | Human Liver Microsomes (CYP3A53/3) | [2] |

| k_inact/K_I (mL·min⁻¹·µmol⁻¹) | 3300-3800 | Human Liver Microsomes (CYP3A53/3) | [2] |

Experimental Protocols

The following are detailed methodologies for key experiments utilizing CYP3cide.

1. Determination of IC50 Shift for Time-Dependent Inhibition

This experiment is designed to assess whether a compound is a time-dependent inhibitor of CYP3A4. A significant decrease (shift) in the IC50 value after pre-incubation with NADPH indicates time-dependent inhibition.

-

Materials:

-

Pooled human liver microsomes (HLMs)

-

CYP3cide stock solution (in DMSO or acetonitrile/water)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

CYP3A4 probe substrate (e.g., midazolam, testosterone)

-

Potassium phosphate buffer (pH 7.4)

-

Quenching solution (e.g., acetonitrile with internal standard)

-

96-well plates

-

Incubator/shaker

-

LC-MS/MS system

-

-

Procedure:

-

Prepare two sets of incubation plates: one for the 0-minute pre-incubation (direct inhibition) and one for the 30-minute pre-incubation (time-dependent inhibition).

-

For the 30-minute pre-incubation plate:

-

Add HLMs, potassium phosphate buffer, and a series of concentrations of CYP3cide to the wells.

-

Initiate the pre-incubation by adding the NADPH regenerating system.

-

Incubate for 30 minutes at 37°C with shaking.

-

-

For the 0-minute pre-incubation plate:

-

Add HLMs, potassium phosphate buffer, and the same series of concentrations of CYP3cide to the wells.

-

Just prior to the addition of the probe substrate, add the NADPH regenerating system.

-

-

Initiate the metabolic reaction: After the respective pre-incubation times, add the CYP3A4 probe substrate to all wells of both plates.

-

Incubate for a short, predetermined time (e.g., 5-10 minutes) at 37°C to ensure linear reaction kinetics.

-

Terminate the reaction by adding the quenching solution.

-

Centrifuge the plates to pellet the protein.

-

Analyze the supernatant by LC-MS/MS to quantify the formation of the probe substrate's metabolite.

-

Calculate IC50 values for both conditions by plotting the percent inhibition against the logarithm of the CYP3cide concentration and fitting the data to a suitable model. An IC50 shift ratio of >1.5 is generally considered indicative of time-dependent inhibition.[9]

-

2. Reaction Phenotyping to Determine the Contribution of CYP3A4 vs. CYP3A5

This experiment aims to quantify the relative roles of CYP3A4 and CYP3A5 in the metabolism of a test compound.

-

Materials:

-

HLMs from donors with known CYP3A5 genotypes (CYP3A51/1 expressers and CYP3A53/3 non-expressers)

-

CYP3cide

-

Ketoconazole (a pan-CYP3A inhibitor)

-

Test compound

-

NADPH regenerating system

-

Potassium phosphate buffer (pH 7.4)

-

Quenching solution

-

LC-MS/MS system

-

-

Procedure:

-

Set up four experimental conditions for each HLM genotype:

-

Control: HLM + test compound + NADPH

-

CYP3cide inhibition: HLM + test compound + CYP3cide (at a concentration sufficient to completely inhibit CYP3A4, e.g., 1-2 µM) + NADPH

-

Ketoconazole inhibition: HLM + test compound + ketoconazole (at a concentration to inhibit all CYP3A activity, e.g., 10 µM) + NADPH

-

No NADPH control: HLM + test compound

-

-

Pre-incubate the HLM with CYP3cide for a sufficient time (e.g., 10-15 minutes) at 37°C in the presence of NADPH to ensure complete inactivation of CYP3A4. For the other conditions, a shorter pre-incubation may be used.

-

Initiate the reaction by adding the test compound.

-

Incubate at 37°C, taking samples at multiple time points to determine the rate of metabolism.

-

Terminate the reaction at each time point with the quenching solution.

-

Analyze the samples by LC-MS/MS to measure the depletion of the parent compound or the formation of its metabolite(s).

-

Calculate the contribution of each enzyme:

-

The activity remaining in the presence of CYP3cide in CYP3A51/1 microsomes represents the CYP3A5-mediated metabolism.

-

The difference in activity between the control and the CYP3cide-treated incubations in CYP3A51/1 microsomes represents the CYP3A4-mediated metabolism.

-

The activity in CYP3A53/3 microsomes is primarily attributed to CYP3A4.

-

Ketoconazole serves as a positive control to confirm that the metabolism is CYP3A-mediated.

-

-

Visualizations

Caption: Mechanism of time-dependent inactivation of CYP3A4 by CYP3cide.

Caption: Experimental workflow for determining CYP3A4 vs. CYP3A5 contribution.

References

- 1. Relative contributions of cytochrome CYP3A4 versus CYP3A5 for CYP3A-cleared drugs assessed in vitro using a CYP3A4-selective inactivator (CYP3cide) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Selective mechanism-based inactivation of CYP3A4 by CYP3cide (PF-04981517) and its utility as an in vitro tool for delineating the relative roles of CYP3A4 versus CYP3A5 in the metabolism of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Comparison of the CYP3A Selective Inhibitors CYP3cide, Clobetasol, and Azamulin for Their Potential to Distinguish CYP3A7 Activity in the Presence of CYP3A4/5 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reaction Phenotyping: Current Industry Efforts to Identify Enzymes Responsible for Metabolizing Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanism-based inactivation of CYP450 enzymes: a case study of lapatinib - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Clinical outcomes and management of mechanism-based inhibition of cytochrome P450 3A4 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. courses.washington.edu [courses.washington.edu]

- 9. An examination of IC50 and IC50-shift experiments in assessing time-dependent inhibition of CYP3A4, CYP2D6 and CYP2C9 in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

(R)-CYP3cide: A Selective CYP3A4 Inactivator for In Vitro Drug Metabolism Studies

(R)-CYP3cide (PF-4981517) is a potent and selective mechanism-based inactivator of the human cytochrome P450 3A4 (CYP3A4) enzyme. Its high specificity makes it an invaluable in vitro tool for researchers, scientists, and drug development professionals to delineate the relative contributions of CYP3A4 versus other CYP3A isoforms, such as CYP3A5, in the metabolism of new drug candidates. This technical guide provides a comprehensive overview of this compound, including its inhibitory properties, experimental protocols for its use, and its mechanism of action.

Core Mechanism of Action

This compound acts as a time-dependent inhibitor of CYP3A4.[1] This means its inhibitory activity increases with pre-incubation time in the presence of NADPH, indicating that it requires metabolic activation by the enzyme to exert its inhibitory effect.[1][2] This process, known as mechanism-based inactivation, involves the formation of a reactive metabolite that covalently binds to the enzyme, leading to its irreversible inactivation.[3][4] The high efficiency of this inactivation is reflected in its low partition ratio, which approaches unity, signifying that nearly every molecule of this compound that is metabolized by CYP3A4 leads to an inactivation event.[5]

Quantitative Inhibitory Profile

The selectivity and potency of this compound are demonstrated by its inhibitory constants against various CYP isoforms. The tables below summarize the key quantitative data.

Table 1: Time-Dependent Inactivation Parameters of this compound against CYP3A4

| Parameter | Value | Enzyme Source | Substrate | Reference |

| KI (apparent) | 420 - 480 nM | Human Liver Microsomes (CYP3A5 3/3) | Midazolam | [5] |

| kinact | 1.6 min-1 | Human Liver Microsomes (CYP3A5 3/3) | Midazolam | [5] |

| Inactivation Efficiency (kinact/KI) | 3300 - 3800 mL·min-1·µmol-1 | Human Liver Microsomes (CYP3A5 3/3) | Midazolam | [5][6] |

| Partition Ratio | Approaching unity | Recombinant CYP3A4 | Midazolam | [5] |

Table 2: IC50 Values of this compound for CYP3A Isoforms

| CYP Isoform | IC50 (µM) | Probe Substrate | Reference |

| CYP3A4 | 0.03 | Midazolam | [6] |

| CYP3A4 | 0.273 | Dibenzylfluorescein | [7] |

| CYP3A4 | 0.0960 | Luciferin-PPXE | [7] |

| CYP3A5 | 17 | Midazolam | [6] |

| CYP3A5 | 27.0 | Dibenzylfluorescein | [7] |

| CYP3A5 | 4.52 | Luciferin-PPXE | [7] |

| CYP3A7 | 71 | Midazolam | [6] |

| CYP3A7 | 55.7 | Dibenzylfluorescein | [7] |

| CYP3A7 | 30.4 | Luciferin-PPXE | [7] |

Table 3: Selectivity of this compound against Other Major CYP Isoforms

| CYP Isoform | Inhibition | Reference |

| CYP1A2 | Negligible | [1][8] |

| CYP2B6 | Negligible | [1][8] |

| CYP2C8 | Negligible | [1][8] |

| CYP2C9 | Negligible | [1][8] |

| CYP2C19 | Negligible | [1][8] |

| CYP2D6 | Negligible | [1][8] |

Visualizing the Mechanism and Workflow

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its application.

Caption: Mechanism of CYP3A4 inactivation by this compound.

Caption: Experimental workflow for assessing CYP3A4 inactivation.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of CYP3A4 inhibition using this compound.

Protocol 1: IC50 Shift Assay for Time-Dependent Inhibition

This assay is used to determine if this compound is a time-dependent inhibitor of CYP3A4.[9]

Materials:

-

Pooled human liver microsomes (HLMs) or recombinant CYP3A4

-

This compound stock solution (in DMSO or acetonitrile)

-

NADPH regenerating system

-

CYP3A4 probe substrate (e.g., midazolam)

-

Potassium phosphate buffer (pH 7.4)

-

Quenching solution (e.g., ice-cold acetonitrile with internal standard)

Procedure:

-

Prepare two sets of incubation mixtures: one with and one without an NADPH regenerating system.

-

To each mixture, add HLMs (final concentration 0.1-1.0 mg/mL) and a range of this compound concentrations (e.g., 0, 0.01, 0.03, 0.1, 0.3, 1, 3, 10 µM).[9]

-

Pre-incubate the mixtures for 30 minutes at 37°C.[9]

-

Following pre-incubation, add the CYP3A4 probe substrate (at a concentration near its Km) to initiate the reaction.[9]

-

Incubate for a short period (e.g., 5-10 minutes) to ensure linear metabolite formation.

-

Terminate the reaction by adding the quenching solution.

-

Centrifuge the samples to pellet the protein.

-

Analyze the supernatant for metabolite formation using LC-MS/MS.

-

Data Analysis: Calculate the IC50 value for each condition (with and without NADPH). A significant shift to a lower IC50 value in the presence of NADPH indicates time-dependent inhibition.[9]

Protocol 2: Determination of KI and kinact

This protocol quantifies the kinetic parameters of time-dependent inactivation.[9]

Procedure:

-

Pre-incubation: Prepare incubation mixtures containing HLMs (or recombinant CYP3A4) and varying concentrations of this compound. Add NADPH to initiate the pre-incubation.

-

At various time points during the pre-incubation (e.g., 0, 5, 10, 20, 30 minutes), take an aliquot of the mixture and dilute it (e.g., 20-fold) into a secondary reaction mixture.[9]

-

Secondary Reaction: The secondary mixture contains the CYP3A4 probe substrate and NADPH. This dilution effectively stops the inactivation by this compound.

-

Allow the secondary reaction to proceed for a fixed time.

-

Terminate the reaction and analyze for metabolite formation as described in Protocol 1.

-

Data Analysis: For each this compound concentration, plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time. The slope of this line gives the observed inactivation rate constant (kobs).

-

Plot the kobs values against the this compound concentration. Fit this data to the Michaelis-Menten equation to determine the maximal inactivation rate (kinact) and the inhibitor concentration at half-maximal inactivation (KI).[10]

Application in Drug Development

The primary application of this compound is in reaction phenotyping studies to determine the contribution of CYP3A4 to a drug candidate's metabolism. By comparing the metabolism of a compound in the presence and absence of this compound, researchers can quantify the role of CYP3A4. This is particularly important when studying compounds that are metabolized by both CYP3A4 and CYP3A5, as it allows for the specific contribution of each enzyme to be elucidated, especially when using human liver microsomes from donors with different CYP3A5 genotypes.[5][11] The use of this compound provides more definitive data than relying solely on broad-spectrum CYP3A inhibitors like ketoconazole, which do not distinguish between CYP3A4 and CYP3A5.[1]

References

- 1. researchgate.net [researchgate.net]

- 2. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 3. Mechanism-based inactivation of CYP450 enzymes: a case study of lapatinib - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Clinical outcomes and management of mechanism-based inhibition of cytochrome P450 3A4 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selective mechanism-based inactivation of CYP3A4 by CYP3cide (PF-04981517) and its utility as an in vitro tool for delineating the relative roles of CYP3A4 versus CYP3A5 in the metabolism of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Comparison of the CYP3A Selective Inhibitors CYP3cide, Clobetasol, and Azamulin for Their Potential to Distinguish CYP3A7 Activity in the Presence of CYP3A4/5 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. xenotech.com [xenotech.com]

- 9. courses.washington.edu [courses.washington.edu]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

discovery and development of (R)-CYP3cide

An in-depth guide to the discovery and development of CYP3cide, a selective in vitro tool for delineating the roles of CYP3A4 and CYP3A5 in drug metabolism.

Introduction

CYP3cide (PF-04981517) is a potent, selective, and mechanism-based inactivator of the human cytochrome P450 3A4 (CYP3A4) enzyme.[1][2] Its chemical name is 1-methyl-3-[1-methyl-5-(4-methylphenyl)-1H-pyrazol-4-yl]-4-[(3S)-3-piperidin-1-ylpyrrolidin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine.[1][3] Due to the high degree of similarity in amino acid sequence and substrate overlap between CYP3A4 and CYP3A5, distinguishing their individual contributions to drug metabolism has been a significant challenge.[3] CYP3cide was developed to address this challenge, serving as a critical in vitro tool for researchers and drug development professionals to quantitatively assess the relative metabolic roles of these two key enzymes.[1][3][4] This allows for a better understanding of the potential clinical impact of the CYP3A5 genotype on the pharmacokinetics of new drug candidates.[1][2]

Discovery and Development

The discovery of CYP3cide stemmed from a targeted effort to find a selective inhibitor for CYP3A4 relative to CYP3A5.[3] The development process involved a high-throughput screening of compound libraries, followed by the characterization and optimization of initial leads.

The initial screening utilized recombinant human CYP3A4 and CYP3A5 with a midazolam 1'-hydroxylase activity assay to identify compounds with selective inhibitory activity.[3] Promising leads and their analogs were further investigated, which ultimately led to the identification of CYP3cide as the most promising candidate for a selective CYP3A4 inactivator.[3]

Mechanism of Action

CYP3cide functions as a time-dependent, mechanism-based inactivator of CYP3A4.[1][5] This means that the inhibitory action is dependent on both time and the concentration of the inhibitor, and it requires the catalytic action of the enzyme itself to generate a reactive metabolite that covalently binds to and inactivates the enzyme.

The inactivation process is highly efficient, with a partition ratio approaching unity.[1][2] A low partition ratio indicates that for nearly every molecule of CYP3cide that is metabolized by CYP3A4, one enzyme molecule is irreversibly inactivated.

Quantitative Data

The selectivity and potency of CYP3cide have been quantified through various in vitro experiments. The following tables summarize the key kinetic and inhibitory constants.

Table 1: IC₅₀ Values of CYP3cide for CYP3A Isoforms

| CYP Isoform | Probe Substrate | IC₅₀ (µM) | Reference |

|---|---|---|---|

| CYP3A4 | Midazolam | 0.03 - 0.3 | [5][6] |

| CYP3A5 | Midazolam | 17 | [5][6] |

| CYP3A7 | Midazolam | 71 | [6] |

| CYP3A4 | Dibenzylfluorescein (DBF) | 0.273 | [7] |

| CYP3A5 | Dibenzylfluorescein (DBF) | 27.0 | [7] |

| CYP3A7 | Dibenzylfluorescein (DBF) | 55.7 | [7] |

| CYP3A4 | Luciferin-PPXE | 0.096 | [7] |

| CYP3A5 | Luciferin-PPXE | 4.52 | [7] |

| CYP3A7 | Luciferin-PPXE | 30.4 |[7] |

Table 2: Mechanism-Based Inactivation Kinetic Constants for CYP3A4

| Parameter | Value | Unit | Enzyme Source | Reference |

|---|---|---|---|---|

| k_inact (Maximal inactivation rate) | 1.6 | min⁻¹ | Human Liver Microsomes (HLM) | [1][2] |

| K_I (Apparent inactivation constant) | 0.42 - 0.48 | µM | HLM (CYP3A5 3/3) | [1][2] |

| k_inact / K_I (Inactivation efficiency) | 3300 - 3800 | mL·min⁻¹·µmol⁻¹ | HLM (CYP3A5 3/3) | [1][2] |

| Partition Ratio | ~1 | - | Recombinant CYP3A4 |[1][2] |

Experimental Protocols

Detailed methodologies are crucial for the reproducible application of CYP3cide in research settings.

Protocol for IC₅₀ Determination

This protocol is used to determine the concentration of CYP3cide required to inhibit 50% of CYP3A4 or CYP3A5 activity.

-

Reagents : Recombinant human CYP3A4 or CYP3A5, probe substrate (e.g., midazolam), NADPH regenerating system, potassium phosphate buffer (pH 7.4), CYP3cide stock solution (in 50:50 acetonitrile/water or DMSO).[3]

-

Incubation Mixture : Prepare incubation mixtures containing the CYP enzyme, buffer, and varying concentrations of CYP3cide (e.g., 0, 0.32, 1, 3.2, 10, 32, and 100 µM).[3]

-

Pre-incubation (for time-dependent effects) : Some protocols may include a pre-incubation step with the enzyme and inhibitor in the presence of an NADPH regenerating system for a set time (e.g., 30 minutes) at 37°C before adding the substrate.[7] For direct inhibition, this step is omitted.

-

Reaction Initiation : Initiate the metabolic reaction by adding the probe substrate (e.g., midazolam).

-

Incubation : Incubate at 37°C for a specified time, ensuring the reaction is in the linear range.

-

Reaction Termination : Stop the reaction by adding a suitable quenching solvent, such as acetonitrile.

-

Analysis : Analyze the formation of the metabolite (e.g., 1'-hydroxymidazolam) using LC-MS/MS.[7]

-

Data Analysis : Plot the percentage of remaining enzyme activity against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol for Determining Time-Dependent Inhibition Kinetics (k_inact and K_I)

This protocol quantifies the parameters of mechanism-based inactivation.

-

Primary Incubation : Pre-incubate the enzyme source (e.g., human liver microsomes from CYP3A53/3 donors) at 37°C with various concentrations of CYP3cide in the presence of an NADPH regenerating system.[3]

-

Aliquoting : At several time points (e.g., 0, 5, 10, 20, 30 min), transfer an aliquot of the primary incubation mixture into a secondary incubation tube.[3] This transfer results in a significant dilution (e.g., 10-fold) of the inhibitor concentration to minimize further inactivation and direct inhibition.[3]

-

Secondary Incubation (Activity Assay) : The secondary tube contains the probe substrate (at a concentration near its K_m) and additional buffer. Incubate for a short period to measure the remaining enzyme activity.[3]

-

Termination and Analysis : Stop the reaction and analyze metabolite formation via LC-MS as described in the IC₅₀ protocol.

-

Data Analysis : For each CYP3cide concentration, plot the natural logarithm of the remaining activity versus the pre-incubation time. The negative slope of this line gives the observed inactivation rate (k_obs). Plot the k_obs values against the inhibitor concentrations and fit the data to the Michaelis-Menten equation to determine the maximal rate of inactivation (k_inact) and the concentration of inhibitor that produces half-maximal inactivation (K_I).

Protocol for Reaction Phenotyping using CYP3cide

This workflow is used to determine the relative contribution of CYP3A4 and CYP3A5 to the metabolism of a test compound.

References

- 1. Selective mechanism-based inactivation of CYP3A4 by CYP3cide (PF-04981517) and its utility as an in vitro tool for delineating the relative roles of CYP3A4 versus CYP3A5 in the metabolism of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. courses.washington.edu [courses.washington.edu]

- 4. CYP3cide: Significance and symbolism [wisdomlib.org]

- 5. ≥98% (HPLC), cytochrome P4503A4 inhibitor, powder | Sigma-Aldrich [sigmaaldrich.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Comparison of the CYP3A Selective Inhibitors CYP3cide, Clobetasol, and Azamulin for Their Potential to Distinguish CYP3A7 Activity in the Presence of CYP3A4/5 - PMC [pmc.ncbi.nlm.nih.gov]

(R)-CYP3cide: A Technical Guide to its Role in Pharmacokinetic Studies

(R)-CYP3cide, also known as PF-4981517, is a potent and selective mechanism-based inactivator of the cytochrome P450 enzyme CYP3A4. [1][2][3] Its primary utility in pharmacokinetics is not as a modulator of CYP2C8, but as a critical in vitro tool to dissect the relative metabolic contributions of the closely related CYP3A4 and CYP3A5 enzymes.[1][4] This distinction is crucial for drug development professionals, as it allows for a more precise prediction of a drug's metabolic pathway and potential for drug-drug interactions.

While the initial inquiry focused on the role of this compound in relation to CYP2C8, extensive literature review reveals its significant and well-documented impact is overwhelmingly centered on the CYP3A family of enzymes. This guide will, therefore, provide an in-depth analysis of this compound's established role in understanding CYP3A4-mediated metabolism and its implications for pharmacokinetics.

Core Mechanism of Action

This compound acts as a time-dependent inhibitor of CYP3A4.[1][2] This means its inhibitory effect increases with pre-incubation time in the presence of NADPH, indicating that it is converted by the enzyme into a reactive metabolite that then irreversibly binds to and inactivates the enzyme.[1][5][6] This mechanism-based inactivation is highly specific for CYP3A4, with significantly less activity against other CYP isoforms, including CYP3A5.[1][7]

Quantitative Pharmacokinetic Data

The selective inhibition of CYP3A4 by this compound has been quantified in numerous in vitro studies. The following tables summarize key quantitative data, such as IC50, K_I, and k_inact values, which are essential for modeling and predicting in vivo pharmacokinetic outcomes.

Table 1: In Vitro Inhibition of Human CYP Isoforms by this compound

| CYP Isoform | Substrate | IC50 (µM) | K_I (nM) | k_inact (min⁻¹) | k_inact/K_I (mL·min⁻¹·µmol⁻¹) | Reference |

| CYP3A4 | Midazolam | 0.03 | 420 - 480 | 1.6 | 3300 - 3800 | [1][8] |

| Testosterone | - | - | - | Similar to Midazolam | [1] | |

| Dibenzylfluorescein | 0.273 | - | - | - | [7] | |

| Luciferin-PPXE | 0.096 | - | - | - | [7] | |

| CYP3A5 | Midazolam | 17 | - | - | - | [3][8] |

| Dibenzylfluorescein | 27.0 | - | - | - | [7] | |

| Luciferin-PPXE | 4.52 | - | - | - | [7] | |

| CYP3A7 | Midazolam | 71 | - | - | - | [8] |

| Dibenzylfluorescein | 55.7 | - | - | - | [7] | |

| Luciferin-PPXE | 30.4 | - | - | - | [7] |

Table 2: Partition Ratio of this compound for CYP3A4 Inactivation

| Enzyme Source | Value | Significance | Reference |

| Recombinant CYP3A4 | Approaching unity | Underscores the high efficiency of inactivation | [1] |

Experimental Protocols

Detailed methodologies are critical for the accurate assessment of a compound's metabolic profile. Below are protocols for key experiments utilizing this compound.

Protocol 1: Determination of IC50 for CYP Inhibition

This protocol is designed to determine the concentration of this compound required to inhibit 50% of the activity of a specific CYP isoform.

-

Materials: Pooled human liver microsomes (HLM) or recombinant CYP enzymes, this compound stock solution, NADPH regenerating system, specific CYP probe substrate (e.g., midazolam for CYP3A4), and appropriate buffers.

-

Incubation:

-

Prepare a series of dilutions of this compound.

-

In a 96-well plate, combine HLM or recombinant enzyme, buffer, and the this compound dilutions.

-

Pre-incubate the mixture for a defined period (e.g., 30 minutes) at 37°C in the presence and absence of NADPH to assess time-dependent inhibition.[4][5]

-

Initiate the metabolic reaction by adding the CYP probe substrate.

-

Incubate for a short, linear-rate period (e.g., 5-10 minutes).

-

-

Termination and Analysis:

-

Stop the reaction by adding a suitable solvent (e.g., acetonitrile).

-

Centrifuge to pellet the protein.

-

Analyze the supernatant for metabolite formation using LC-MS/MS.

-

-

Data Analysis:

-

Plot the percentage of enzyme activity remaining versus the log of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[9]

-

Protocol 2: Determination of K_I and k_inact for Mechanism-Based Inactivation

This protocol quantifies the kinetic parameters of time-dependent inhibition.

-

Materials: Same as for the IC50 determination.

-

Pre-incubation:

-

Pre-incubate HLM or recombinant CYP3A4 with various concentrations of this compound and the NADPH regenerating system for different time points (e.g., 0, 5, 10, 20, 30 minutes).[4]

-

-

Secondary Incubation:

-

After each pre-incubation time point, dilute an aliquot of the mixture into a secondary incubation containing the probe substrate (at a concentration near its K_m) and NADPH.[4] This dilution step is critical to minimize further inhibition by any remaining this compound.

-

Incubate for a short, fixed period.

-

-

Termination and Analysis:

-

Terminate the reaction and analyze for metabolite formation as described above.

-

-

Data Analysis:

-

For each this compound concentration, plot the natural logarithm of the remaining enzyme activity against the pre-incubation time. The slope of this line represents the observed inactivation rate constant (k_obs).

-

Plot the k_obs values against the this compound concentrations. Fit this data to the Michaelis-Menten equation to determine the maximal inactivation rate (k_inact) and the inhibitor concentration at half-maximal inactivation (K_I).[6]

-

Visualizing the Role of this compound

Diagrams generated using Graphviz (DOT language) can effectively illustrate the experimental workflows and the logical relationships in pharmacokinetic studies involving this compound.

Caption: Workflow for determining the relative contribution of CYP3A4 and CYP3A5 to drug metabolism.

Caption: The signaling pathway of CYP3A4 inactivation by this compound.

Conclusion

This compound is an indispensable tool for in vitro reaction phenotyping in drug development. Its high potency and selectivity for the mechanism-based inactivation of CYP3A4 allow researchers to accurately delineate the roles of CYP3A4 and CYP3A5 in the metabolism of new chemical entities. This understanding is paramount for predicting potential pharmacokinetic variability due to CYP3A5 genetic polymorphisms and for assessing the risk of drug-drug interactions involving CYP3A4. While not a modulator of CYP2C8, the principles and methodologies described herein for its use with CYP3A4 are fundamental to modern pharmacokinetic research.

References

- 1. Selective mechanism-based inactivation of CYP3A4 by CYP3cide (PF-04981517) and its utility as an in vitro tool for delineating the relative roles of CYP3A4 versus CYP3A5 in the metabolism of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ≥98% (HPLC), cytochrome P4503A4 inhibitor, powder | Sigma-Aldrich [sigmaaldrich.com]

- 4. courses.washington.edu [courses.washington.edu]

- 5. bioivt.com [bioivt.com]

- 6. Reversible Inhibition vs. Time-dependent Inhibition: 4 Assays for In Vitro CYP Inhibition Evaluation - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 7. Comparison of the CYP3A Selective Inhibitors CYP3cide, Clobetasol, and Azamulin for Their Potential to Distinguish CYP3A7 Activity in the Presence of CYP3A4/5 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. In Vitro Evaluation of Reversible and Irreversible Cytochrome P450 Inhibition: Current Status on Methodologies and their Utility for Predicting Drug–Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]

(R)-CYP3cide for Studying CYP3A5 Genetic Polymorphism: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the application of (R)-CYP3cide, a selective inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme, for the investigation of CYP3A5 genetic polymorphism. This document is intended for researchers, scientists, and drug development professionals.

Introduction to CYP3A5 and its Genetic Polymorphism

The cytochrome P450 3A (CYP3A) subfamily, primarily comprising CYP3A4 and CYP3A5, is responsible for the metabolism of approximately 30-50% of all clinically used drugs.[1] While CYP3A4 and CYP3A5 share significant structural homology and often metabolize the same substrates, their expression patterns and genetic variability can lead to significant inter-individual differences in drug disposition and response.[2][3][4]

A key factor in this variability is the genetic polymorphism of the CYP3A5 gene.[1] The most common non-functional allele is CYP3A5*3, which contains a single nucleotide polymorphism (SNP) in intron 3 (g.6986G>A).[5] This SNP creates a cryptic splice site, leading to the inclusion of an extra exon and a premature stop codon, resulting in a non-functional protein.

Individuals can be categorized based on their CYP3A5 genotype:

-

CYP3A5 Expressers (CYP3A51/1 or CYP3A51/3): Carry at least one functional CYP3A5*1 allele and produce functional CYP3A5 protein. These individuals are often considered rapid metabolizers of CYP3A5 substrates.[6]

-

CYP3A5 Non-expressers (CYP3A53/3): Homozygous for the non-functional allele and produce negligible amounts of CYP3A5 protein. They are considered poor metabolizers of CYP3A5 substrates.[6]

The frequency of these alleles varies significantly across different ethnic populations.[5][7] This polymorphism has clinically significant implications for drugs that are substrates of CYP3A5, such as the immunosuppressant tacrolimus.[4][8] Therefore, tools that can accurately determine the contribution of CYP3A5 to a drug's metabolism are crucial.

This compound: A Selective CYP3A4 Inactivator

The challenge in studying CYP3A5-mediated metabolism lies in distinguishing its activity from the often-dominant activity of CYP3A4. This compound (PF-04981517) is a potent and selective mechanism-based inactivator of CYP3A4.[9][10] It functions as a time-dependent inhibitor, meaning its inhibitory effect increases with pre-incubation time in the presence of NADPH.[11]

The key utility of this compound is its high selectivity for CYP3A4 over CYP3A5.[12] By pre-incubating a test system (such as human liver microsomes) with this compound, CYP3A4 activity can be effectively eliminated, while CYP3A5 activity remains largely intact.[9][10] This allows for the direct measurement of CYP3A5's contribution to the metabolism of a given substrate.

The following table summarizes the quantitative data on the inhibitory properties of CYP3cide against CYP3A4 and CYP3A5.

| Parameter | CYP3A4 | CYP3A5 | Substrate Probe | Source |

| IC₅₀ (µM) | 0.273 | 27.0 | Dibenzylfluorescein | [12] |

| IC₅₀ (µM) | 0.096 | 4.52 | Luciferin-PPXE | [12] |

| Apparent Kᵢ (nM) | 420 - 480 | Not significantly inhibited | Midazolam | [10][11] |

| kᵢₙₐ꜀ₜ (min⁻¹) | 1.6 | Not significantly inhibited | Midazolam | [10][11] |

| kᵢₙₐ꜀ₜ/Kᵢ (mL·min⁻¹·µmol⁻¹) | 3300 - 3800 | Not applicable | Midazolam | [10][11] |

IC₅₀: Half maximal inhibitory concentration. Kᵢ: Inhibition constant. kᵢₙₐ꜀ₜ: Maximal rate of inactivation.

Visualizing the Mechanism and Workflow

The diagram below illustrates how a drug substrate is metabolized by both CYP3A4 and CYP3A5. This compound selectively inactivates the CYP3A4 pathway, isolating the metabolic contribution of CYP3A5.

This diagram outlines the logical process for using this compound to determine the metabolic phenotype related to CYP3A5 genotype.

Experimental Protocol: In Vitro Assessment of CYP3A5 Contribution

This protocol describes a typical experiment to quantify the relative contribution of CYP3A4 and CYP3A5 to the metabolism of a compound using genotyped human liver microsomes (HLMs).

-

Genotyped HLMs (e.g., CYP3A51/1 and CYP3A53/3)

-

This compound

-

CYP3A probe substrate (e.g., Midazolam, Testosterone)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase)

-

Potassium phosphate buffer (e.g., 100 mM, pH 7.4)

-

Acetonitrile (ACN) with internal standard (for quenching and analysis)

-

96-well plates

-

Incubator (37°C)

-

LC-MS/MS system for analysis

-

Preparation:

-

Prepare a working solution of this compound in a suitable solvent (e.g., DMSO). Ensure the final solvent concentration in the incubation is low (<0.5%).

-

Prepare the NADPH regenerating system in phosphate buffer.

-

Thaw HLMs on ice and dilute to the desired concentration (e.g., 0.2 mg/mL) in phosphate buffer.

-

-

Pre-incubation (Time-Dependent Inactivation of CYP3A4):

-

In a 96-well plate, combine the diluted HLMs, phosphate buffer, and either this compound (for the treatment group, e.g., final concentration 1 µM) or vehicle (for the control group).

-

Initiate the pre-incubation by adding the NADPH regenerating system.

-

Pre-incubate for 30 minutes at 37°C to allow for the inactivation of CYP3A4.[11]

-

-

Metabolic Reaction:

-

Following pre-incubation, add the CYP3A probe substrate (e.g., midazolam at a concentration near its Km) to all wells to start the metabolic reaction.

-

Incubate for a short, defined period (e.g., 5-15 minutes) at 37°C. The time should be within the linear range of metabolite formation.

-

-

Reaction Termination and Sample Preparation:

-

Stop the reaction by adding an equal volume of cold acetonitrile containing a suitable internal standard.

-

Centrifuge the plate (e.g., at 3000 x g for 10 minutes) to precipitate the microsomal proteins.

-

Transfer the supernatant to a new plate for analysis.

-

-

Analysis:

-

Quantify the concentration of the specific metabolite (e.g., 1'-hydroxymidazolam) using a validated LC-MS/MS method.

-

Data Interpretation and Expected Results

The rate of metabolite formation is calculated for both control and this compound-treated conditions. The percentage of remaining activity after treatment corresponds to the CYP3A5 contribution.

| Genotype | Condition | Expected CYP3A4 Activity | Expected CYP3A5 Activity | Expected Outcome |

| CYP3A53/3 (Non-expresser) | Control (Vehicle) | High | None | High rate of metabolism. |

| + this compound | Abolished | None | >95% inhibition of metabolism. | |

| CYP3A51/1 (Expresser) | Control (Vehicle) | High | High | Very high rate of metabolism (CYP3A4 + CYP3A5). |

| + this compound | Abolished | High | Significant residual metabolism is observed. |

By comparing the results from HLMs of different genotypes, a researcher can definitively characterize a new chemical entity as a substrate of CYP3A4, CYP3A5, or both. For instance, after CYP3A4 is inactivated, a significant correlation between the remaining metabolic activity and the abundance of CYP3A5 protein across a panel of polymorphic HLMs confirms the compound is a CYP3A5 substrate.[10]

Conclusion

This compound is an invaluable chemical tool for dissecting the relative metabolic contributions of CYP3A4 and CYP3A5.[8][11] Its high selectivity and potent mechanism-based inactivation of CYP3A4 enable researchers to isolate and quantify CYP3A5 activity. This is particularly critical for understanding the pharmacokinetic variability introduced by CYP3A5 genetic polymorphisms, aiding in the development of safer and more effective drugs through personalized medicine approaches.

References

- 1. ClinPGx [clinpgx.org]

- 2. examine.com [examine.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. CYP3A4 and CYP3A5: the crucial roles in clinical drug metabolism and the significant implications of genetic polymorphisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The genetic determinants of the CYP3A5 polymorphism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evaluation of genetic polymorphism of CYP3A5 in normal healthy participants from western India - A cross-sectional study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. CYP3A5 cytochrome P450 family 3 subfamily A member 5 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Selective mechanism-based inactivation of CYP3A4 by CYP3cide (PF-04981517) and its utility as an in vitro tool for delineating the relative roles of CYP3A4 versus CYP3A5 in the metabolism of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. courses.washington.edu [courses.washington.edu]

- 12. Comparison of the CYP3A Selective Inhibitors CYP3cide, Clobetasol, and Azamulin for Their Potential to Distinguish CYP3A7 Activity in the Presence of CYP3A4/5 - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Investigation of (R)-CYP3cide Inhibitory Properties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the inhibitory properties of (R)-CYP3cide, a potent and selective inactivator of the human cytochrome P450 3A4 (CYP3A4) enzyme. The document details its mechanism of action, quantitative inhibitory parameters, and experimental protocols for its characterization. Furthermore, it explores the broader context of CYP3A4 regulation through the Pregnane X Receptor (PXR) signaling pathway, the inhibition of which has significant implications for drug metabolism and drug-drug interactions.

Quantitative Inhibitory Properties of this compound

This compound, also known as PF-4981517, is a time-dependent, mechanism-based inhibitor of CYP3A4.[1][2] Its high selectivity for CYP3A4 over other CYP3A isoforms, such as CYP3A5 and CYP3A7, makes it an invaluable tool in drug metabolism studies to delineate the specific contribution of CYP3A4 to the clearance of xenobiotics.[1] The key quantitative parameters defining its inhibitory potential are summarized below.

| Parameter | Value | Target Enzyme | Substrate | Source |

| IC50 | 0.03 µM | CYP3A4 | Midazolam | [1] |

| 17 µM | CYP3A5 | Midazolam | [1] | |

| 71 µM | CYP3A7 | Midazolam | [1] | |

| KI (apparent) | 420 - 480 nM | CYP3A4 | Midazolam | [2] |

| kinact | 1.6 min-1 | CYP3A4 | Midazolam | [2] |

| kinact/KI | 3300 - 3800 mL·min-1·µmol-1 | CYP3A4 | Midazolam | [2] |

Experimental Protocols

The following protocols outline the key in vitro experiments used to characterize the inhibitory properties of this compound.

Determination of IC50 (Half-Maximal Inhibitory Concentration)

This experiment determines the concentration of this compound required to inhibit 50% of CYP3A4 activity.

Materials:

-

Human liver microsomes (HLMs) or recombinant human CYP3A4 (rCYP3A4)

-

This compound stock solution

-

CYP3A4 probe substrate (e.g., midazolam, testosterone)

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile or other suitable quenching solvent

-

LC-MS/MS system for metabolite quantification

Procedure:

-

Prepare a series of dilutions of this compound in the assay buffer.

-

In a microplate, combine HLMs or rCYP3A4, the CYP3A4 probe substrate, and the various concentrations of this compound. Include a vehicle control (no inhibitor).

-

Pre-warm the plate at 37°C.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate for a predetermined time, ensuring the reaction is in the linear range.

-

Terminate the reaction by adding a quenching solvent (e.g., cold acetonitrile).

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant for the formation of the specific metabolite using a validated LC-MS/MS method.

-

Calculate the percent inhibition for each this compound concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable sigmoidal dose-response curve to determine the IC50 value.

Time-Dependent Inhibition (TDI) Assay (IC50 Shift Assay)

This assay is used to determine if this compound is a time-dependent inhibitor by comparing its IC50 value with and without a pre-incubation step in the presence of NADPH.[3]

Materials:

-

Same as for the IC50 determination.

Procedure:

-

No Pre-incubation Group: Follow the standard IC50 determination protocol as described above.

-

Pre-incubation Group: a. In a microplate, combine HLMs or rCYP3A4 and a series of dilutions of this compound. b. Add the NADPH regenerating system to initiate the pre-incubation. c. Incubate for a specific time (e.g., 30 minutes) at 37°C to allow for the potential formation of reactive metabolites and enzyme inactivation.[3] d. Following the pre-incubation, add the CYP3A4 probe substrate to initiate the metabolic reaction. e. Incubate for a short period, ensuring linearity. f. Terminate and process the samples as described in the IC50 protocol.

-

Data Analysis: a. Determine the IC50 values for both the no pre-incubation and pre-incubation groups. b. A significant decrease in the IC50 value in the pre-incubation group compared to the no pre-incubation group indicates time-dependent inhibition.[3]

Determination of KI and kinact

For time-dependent inhibitors, these parameters provide a more detailed characterization of the inactivation kinetics.

Materials:

-

Same as for the IC50 determination.

Procedure:

-

Pre-incubate HLMs or rCYP3A4 with various concentrations of this compound in the presence of an NADPH regenerating system for different time points (e.g., 0, 5, 10, 20, 30 minutes).

-

At each time point, take an aliquot of the pre-incubation mixture and dilute it into a secondary incubation mixture containing the CYP3A4 probe substrate and NADPH to measure the remaining enzyme activity. The dilution step is crucial to minimize further inhibition by the remaining this compound.

-

Terminate the secondary reaction after a short incubation and quantify the metabolite formation.

-

For each concentration of this compound, plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time. The slope of this line represents the observed inactivation rate constant (kobs).

-

Plot the kobs values against the inhibitor concentrations.

-

Fit the data to the Michaelis-Menten equation for enzyme inactivation to determine the maximal rate of inactivation (kinact) and the inhibitor concentration that gives half-maximal inactivation (KI).

Visualizations

Experimental Workflow for this compound Inhibitory Assay

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Selective mechanism-based inactivation of CYP3A4 by CYP3cide (PF-04981517) and its utility as an in vitro tool for delineating the relative roles of CYP3A4 versus CYP3A5 in the metabolism of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Time Dependent CYP Inhibition (IC50 Shift) | Cyprotex | Evotec [evotec.com]

(R)-CYP3cide: A Technical Guide to a Selective CYP3A4 Inhibitor

(R)-CYP3cide, also known as PF-04981517, is a potent and selective time-dependent inhibitor of the human cytochrome P450 3A4 (CYP3A4) enzyme. Its high specificity makes it an invaluable tool for in vitro studies in drug metabolism and pharmacokinetics, particularly for elucidating the relative contributions of CYP3A4 versus other CYP3A isoforms, such as CYP3A5, in the biotransformation of xenobiotics.

This technical guide provides an in-depth overview of the core properties of this compound, including its mechanism of action, inhibitory potency and selectivity, and detailed experimental protocols for its characterization and use. The information is intended for researchers, scientists, and drug development professionals.

Core Properties and Mechanism of Action

This compound acts as a mechanism-based inactivator of CYP3A4.[1] This means that it is converted by the enzyme into a reactive intermediate that then covalently binds to the enzyme, leading to its irreversible inactivation.[1][2] This time-dependent inhibition is a key characteristic that distinguishes it from reversible inhibitors.[2] The inactivation efficiency of CYP3cide for CYP3A4 is notably high, with a reported k_inact/K_I of 3300 to 3800 mL/min/µmol.[2][3] The maximal inactivation rate (k_inact) has been determined to be 1.6 min⁻¹, with an apparent K_I between 420 and 480 nM.[1][2][3]

Potency and Selectivity

A critical feature of this compound is its remarkable selectivity for CYP3A4 over other cytochrome P450 isoforms, especially CYP3A5 and CYP3A7.[4][5] This selectivity is crucial for dissecting the specific metabolic pathways mediated by CYP3A4.[2] The inhibitory potency, expressed as the half-maximal inhibitory concentration (IC50), varies depending on the probe substrate used in the assay.[4]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound's inhibitory activity against various CYP3A isoforms.

Table 1: IC50 Values of this compound for CYP3A Isoforms using Different Probe Substrates

| CYP Isoform | Probe Substrate | IC50 (µM) | Reference |

| CYP3A4 | Midazolam | 0.03 | [5] |

| CYP3A5 | Midazolam | 17 | [5] |

| CYP3A7 | Midazolam | 71 | [5] |

| CYP3A4 | Dibenzylfluorescein (DBF) | 0.273 | [4] |

| CYP3A5 | Dibenzylfluorescein (DBF) | 27.0 | [4] |

| CYP3A7 | Dibenzylfluorescein (DBF) | 55.7 | [4] |

| CYP3A4 | Luciferin-PPXE | 0.0960 | [4] |

| CYP3A5 | Luciferin-PPXE | 4.52 | [4] |

| CYP3A7 | Luciferin-PPXE | 30.4 | [4] |

Table 2: Time-Dependent Inhibition Kinetic Parameters for this compound against CYP3A4

| Parameter | Value | Enzyme Source | Reference |

| k_inact | 1.6 min⁻¹ | Human Liver Microsomes (CYP3A53/3) | [1][2][3] |

| K_I | 420 - 480 nM | Human Liver Microsomes (CYP3A53/3) | [2][3] |

| k_inact/K_I | 3300 - 3800 mL·min⁻¹·µmol⁻¹ | Human Liver Microsomes (CYP3A53/3) | [2][3][5] |

| Partition Ratio | Approaching unity | Recombinant CYP3A4 | [1][2][3] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of CYP3A4 inhibition. Below are descriptions of key experimental protocols for characterizing this compound.

IC50 Determination

The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

Methodology:

-

Preparation of Reagents:

-

Prepare stock solutions of this compound in a suitable solvent (e.g., 50:50 acetonitrile/water).[2]

-

Prepare recombinant CYP3A4, CYP3A5, or CYP3A7 enzymes, or human liver microsomes (HLM) in an appropriate buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4).[2][4]

-

Prepare a solution of a specific CYP3A probe substrate (e.g., midazolam, dibenzylfluorescein, or luciferin-PPXE).[4]

-

Prepare an NADPH-regenerating system.[2]

-

-

Incubation:

-

Detection and Analysis:

-

Terminate the reaction by adding a quenching solution (e.g., acetonitrile).[2]

-

Analyze the formation of the metabolite using an appropriate method, such as fluorescence, luminescence, or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4]

-

Calculate the percentage of enzyme activity remaining at each inhibitor concentration relative to a vehicle control.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.[2]

-

Time-Dependent Inhibition (TDI) Assay (IC25-Shift Method)

This assay is used to assess whether an inhibitor exhibits time-dependent inhibition.

Methodology:

-

Preincubation:

-

Prepare two sets of incubations with pooled HLM (0.1–1.0 mg/ml depending on the isozyme) and this compound at various concentrations.[2]

-

To one set, add an NADPH-regenerating system (preincubation with NADPH). To the other set, omit the NADPH-regenerating system (preincubation without NADPH).[2]

-

Preincubate both sets for a defined period (e.g., 30 minutes) at 37°C.[2]

-

-

Secondary Incubation:

-

After the preincubation, dilute an aliquot of each mixture into a secondary reaction mixture containing the probe substrate and NADPH.[2]

-

Incubate for a shorter period to measure the remaining enzyme activity.

-

-

Analysis:

-

Measure the metabolite formation as described in the IC50 determination protocol.

-

Calculate the IC25 (the concentration of inhibitor that causes 25% inhibition) for both the preincubated and non-preincubated conditions.[2]

-

A significant shift in the IC25 value to a lower concentration in the presence of NADPH during preincubation indicates time-dependent inhibition.[2]

-

Determination of k_inact and K_I

These kinetic parameters provide a quantitative measure of the potency of a time-dependent inhibitor.

Methodology:

-

Preincubation:

-

Preincubate the enzyme (e.g., HLM from CYP3A53/3 donors) with multiple concentrations of this compound in the presence of an NADPH-regenerating system for various time points (e.g., 0, 5, 10, 15, 20, 30 minutes).[2]

-

-

Measurement of Remaining Activity:

-

At each time point, take an aliquot and dilute it into a secondary incubation containing a high concentration of a probe substrate to measure the remaining enzyme activity.[2]

-

-

Data Analysis:

-

For each inhibitor concentration, plot the natural logarithm of the percentage of remaining activity against the preincubation time. The slope of this line gives the observed inactivation rate constant (k_obs).

-

Plot the k_obs values against the inhibitor concentrations and fit the data to the Michaelis-Menten equation to determine the maximal rate of inactivation (k_inact) and the inhibitor concentration at half the maximal rate (K_I).[2]

-

Visualizations

Experimental Workflow for IC50 Determination

Caption: Workflow for determining the IC50 of this compound.

Logical Relationship of CYP3cide's Selective Inhibition

Caption: Selective inhibition of CYP3A4 by this compound.

Workflow for Time-Dependent Inhibition (TDI) Assay

Caption: Workflow for the time-dependent inhibition assay.

References

- 1. Selective mechanism-based inactivation of CYP3A4 by CYP3cide (PF-04981517) and its utility as an in vitro tool for delineating the relative roles of CYP3A4 versus CYP3A5 in the metabolism of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. courses.washington.edu [courses.washington.edu]

- 3. researchgate.net [researchgate.net]

- 4. Comparison of the CYP3A Selective Inhibitors CYP3cide, Clobetasol, and Azamulin for Their Potential to Distinguish CYP3A7 Activity in the Presence of CYP3A4/5 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

(R)-CYP3cide for Reaction Phenotyping: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of (R)-CYP3cide, a potent and selective time-dependent inhibitor of cytochrome P450 3A4 (CYP3A4). Its utility in reaction phenotyping studies is highlighted, with detailed experimental protocols and quantitative data to support researchers in accurately determining the contribution of CYP3A4 versus other CYP isoforms, particularly CYP3A5, to the metabolism of investigational drugs.

Introduction to this compound

This compound, with the chemical name 1-methyl-3-[1-methyl-5-(4-methylphenyl)-1H-pyrazol-4-yl]-4-[(3S)-3-piperidin-1-ylpyrrolidin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine, is a crucial tool in drug metabolism studies.[1][2] It functions as a mechanism-based inactivator of CYP3A4, exhibiting high selectivity for this enzyme over other CYPs, including the closely related CYP3A5.[1][2][3] This selectivity is paramount for delineating the specific roles of CYP3A4 and CYP3A5 in a compound's metabolic clearance, which is critical for predicting potential drug-drug interactions and understanding inter-individual pharmacokinetic variability arising from CYP3A5 genetic polymorphisms.[1][2]

The cytochrome P450 3A subfamily, particularly CYP3A4, is responsible for the metabolism of over 50% of commercially available drugs.[4] Given the overlapping substrate specificities of CYP3A4 and CYP3A5, selective inhibitors like this compound are indispensable for accurate reaction phenotyping.[4][5]

Mechanism of Action

This compound is a time-dependent inhibitor, meaning its inhibitory potency increases with pre-incubation time in the presence of NADPH.[1] This characteristic stems from its mechanism of action, where the CYP3A4 enzyme metabolically activates this compound into a reactive intermediate. This intermediate then covalently binds to the enzyme, leading to its irreversible inactivation.[1] This mechanism-based inactivation is highly efficient and specific for CYP3A4.[1]

dot

Caption: Mechanism of this compound inactivation of CYP3A4.

Quantitative Data

The selectivity and potency of this compound are demonstrated by its kinetic parameters. The following tables summarize key quantitative data from in vitro studies.

Table 1: IC50 Values of this compound for CYP3A Isoforms

| CYP Isoform | Probe Substrate | IC50 (µM) | Reference |

| CYP3A4 | Midazolam 1'-hydroxylation | 0.03 | [6] |

| CYP3A5 | Midazolam 1'-hydroxylation | 17 | [6][7] |

| CYP3A7 | Midazolam 1'-hydroxylation | 71 | [6] |

| CYP3A4 | Testosterone 6β-hydroxylation | ~0.3 | [7] |

| CYP3A5 | Testosterone 6β-hydroxylation | >30 | |

| CYP3A4 | Dibenzylfluorescein (DBF) | 0.273 | [4] |

| CYP3A5 | Dibenzylfluorescein (DBF) | 27.0 | [4] |

| CYP3A7 | Dibenzylfluorescein (DBF) | 55.7 | [4] |

| CYP3A4 | Luciferin-PPXE | 0.0960 | [4] |

| CYP3A5 | Luciferin-PPXE | 4.52 | [4] |

| CYP3A7 | Luciferin-PPXE | 30.4 | [4] |

Table 2: Time-Dependent Inhibition Kinetic Parameters for this compound against CYP3A4

| Parameter | Value | Units | Conditions | Reference |

| kinact | 1.6 | min-1 | Human Liver Microsomes (CYP3A5 3/3) | [1] |

| KI | 420 - 480 | nM | Human Liver Microsomes (CYP3A5 3/3) | [1] |

| kinact/KI | 3300 - 3800 | mL·min-1·µmol-1 | Human Liver Microsomes (CYP3A5 3/3) | [1] |

| Partition Ratio | Approaching unity | - | Recombinant CYP3A4 | [1] |

Experimental Protocols

Accurate reaction phenotyping requires robust and well-controlled experimental design. Below are detailed methodologies for key experiments using this compound.

Protocol for Determining the Relative Contribution of CYP3A4 and CYP3A5 to Drug Metabolism using Human Liver Microsomes (HLMs)

This protocol is designed to assess the percentage of a test compound's metabolism attributable to CYP3A4 versus CYP3A5 in HLMs from donors with functional CYP3A5 (e.g., CYP3A51/1 or 1/3 genotypes).

Materials:

-

Pooled or single-donor HLMs (CYP3A5 expressing)

-

This compound

-

Ketoconazole (pan-CYP3A inhibitor)

-

Test compound

-

NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

Acetonitrile or other suitable quenching solvent

-

LC-MS/MS system for analysis

Procedure:

-

Preparation of Reagents:

-

Prepare stock solutions of the test compound, this compound, and ketoconazole in a suitable solvent (e.g., DMSO, acetonitrile). The final organic solvent concentration in the incubation should be kept low (e.g., <0.5%) to avoid affecting enzyme activity.

-

-

Incubation Setup: Prepare three sets of incubation mixtures in triplicate:

-

Control (Total CYP3A activity): HLM, buffer, and vehicle control.

-

This compound treated (CYP3A5 activity): HLM, buffer, and a final concentration of this compound sufficient to completely inactivate CYP3A4 (e.g., 1-5 µM).

-

Ketoconazole treated (Non-CYP3A activity): HLM, buffer, and a final concentration of ketoconazole to inhibit all CYP3A activity (e.g., 10 µM).

-

-

Pre-incubation:

-

Add HLMs (final concentration typically 0.1-0.5 mg/mL) and the respective inhibitors or vehicle to the buffer.

-

Pre-warm the mixtures at 37°C for 5 minutes.

-

Initiate the pre-incubation by adding the NADPH regenerating system.

-

Pre-incubate for 15-30 minutes at 37°C to allow for the time-dependent inactivation of CYP3A4 by this compound.

-

-

Metabolism Reaction:

-

Initiate the metabolic reaction by adding the test compound (at a concentration around its Km, if known, or a single concentration, e.g., 1 µM).

-

Incubate at 37°C for a predetermined time within the linear range of metabolite formation.

-

-

Reaction Termination and Sample Preparation:

-

Stop the reaction by adding a cold quenching solvent (e.g., acetonitrile).

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant for the depletion of the parent compound or the formation of a specific metabolite using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Calculate the rate of metabolism in each condition.

-

Contribution of CYP3A4 (%) = [(Rate in Control) - (Rate with CYP3cide)] / (Rate in Control) * 100

-

Contribution of CYP3A5 (%) = [(Rate with CYP3cide) - (Rate with Ketoconazole)] / (Rate in Control) * 100

-

dot

Caption: Experimental workflow for reaction phenotyping.

Protocol for IC50 Determination of a Test Compound against CYP3A4 using this compound for Specificity

This protocol can be adapted to confirm that the inhibitory effect of a test compound is indeed on CYP3A4.

Materials:

-

Recombinant human CYP3A4 (rCYP3A4) or HLMs from a CYP3A53/3 donor

-

This compound (as a positive control for CYP3A4 inhibition)

-

Test compound (with a range of concentrations)